![molecular formula C19H19FN6O B12523314 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide CAS No. 729563-29-5](/img/structure/B12523314.png)
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide is a complex organic compound that features a cyano group, a fluoro-substituted phenyl ring, a piperazine moiety, and a diazenyl linkage
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyano-2-{(E)-[4-Fluor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid beinhaltet typischerweise mehrere Schritte:
Bildung des Diazenyl-Zwischenprodukts: Der erste Schritt beinhaltet die Bildung des Diazenyl-Zwischenprodukts durch Reaktion von 4-Fluor-3-Nitroanilin mit einem geeigneten Diazotierungsmittel, wie z. B. Natriumnitrit, in Gegenwart einer Säure wie Salzsäure.
Kupplung mit Piperazin: Das Diazenyl-Zwischenprodukt wird dann unter basischen Bedingungen mit Piperazin gekoppelt, um die piperazinylsubstituierte Diazenylverbindung zu bilden.
Einführung der Cyanogruppe: Die Cyanogruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Cyanierungsmittels, wie z. B. Kaliumcyanid, eingeführt.
Acetamid-Bildung: Schließlich wird die Acetamideinheit durch Reaktion des Zwischenprodukts mit Phenylacetylchlorid in Gegenwart einer Base wie Triethylamin eingeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyano-2-{(E)-[4-Fluor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Fluorgruppe kann unter geeigneten Bedingungen mit anderen Nucleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für die nucleophile Substitution.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Phenyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-{(E)-[4-Fluor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere hinsichtlich ihrer Wechselwirkungen mit biologischen Zielmolekülen.
Materialwissenschaften: Es wird auf sein Potenzial für die Entwicklung von fortschrittlichen Materialien wie Polymeren und Farbstoffen untersucht.
Biologische Studien: Die Verbindung wird in Studien verwendet, um ihre Auswirkungen auf verschiedene biologische Pfade und ihr Potenzial als Therapeutikum zu verstehen.
Industrielle Anwendungen: Es wird auf seine Verwendung bei der Synthese anderer komplexer organischer Moleküle und als Zwischenprodukt in der chemischen Produktion untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Cyano-2-{(E)-[4-Fluor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Diazenyl- und Piperazineinheiten der Verbindung sind der Schlüssel zu ihrer Bindungsaffinität und Spezifität. Die Cyanogruppe kann auch eine Rolle bei der Modulation der Reaktivität und Stabilität der Verbindung spielen.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl and piperazine moieties are key to its binding affinity and specificity. The cyano group may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Cyano-2-{(E)-[4-Chlor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid
- 2-Cyano-2-{(E)-[4-Brom-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid
- 2-Cyano-2-{(E)-[4-Methyl-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid
Einzigartigkeit
Das Vorhandensein der Fluorgruppe in 2-Cyano-2-{(E)-[4-Fluor-3-(Piperazin-1-yl)phenyl]diazenyl}-N-Phenylacetamid verleiht ihr einzigartige elektronische Eigenschaften, die sie von ihren Chlor-, Brom- und Methyl-Analoga unterscheiden. Dies kann ihre Reaktivität, Bindungsaffinität und allgemeine biologische Aktivität beeinflussen.
Eigenschaften
CAS-Nummer |
729563-29-5 |
|---|---|
Molekularformel |
C19H19FN6O |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-cyano-2-[(4-fluoro-3-piperazin-1-ylphenyl)diazenyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H19FN6O/c20-16-7-6-15(12-18(16)26-10-8-22-9-11-26)24-25-17(13-21)19(27)23-14-4-2-1-3-5-14/h1-7,12,17,22H,8-11H2,(H,23,27) |
InChI-Schlüssel |
KHOURBJWIOKOAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)N=NC(C#N)C(=O)NC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


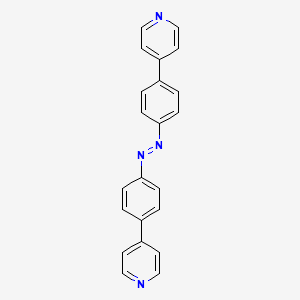
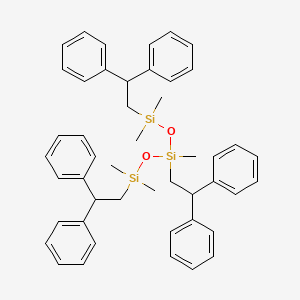
![Bicyclo[2.2.1]heptane, 2,2'-(2,4,6-trimethyl-1,3-phenylene)bis-](/img/structure/B12523260.png)
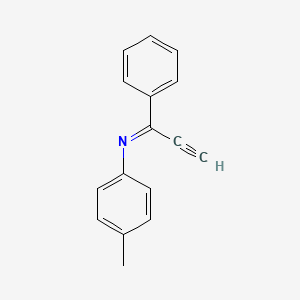
![N-[1-[(3S)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12523290.png)

![4-[(Dimethylamino)(hydroxy)methyl]-2-methoxyphenol](/img/structure/B12523310.png)
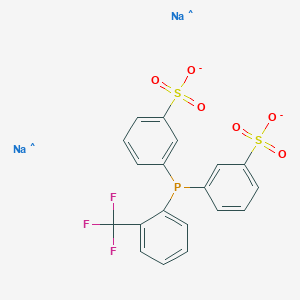
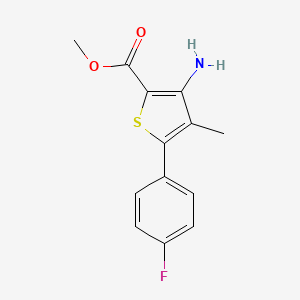
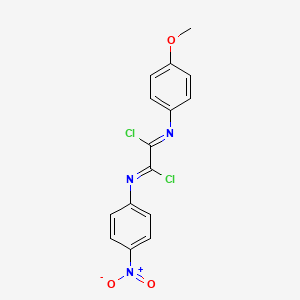
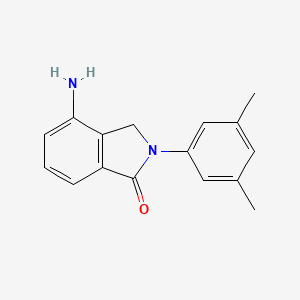
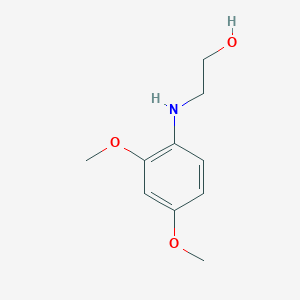

![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
